Cas no 1279822-56-8 (5-(Trifluoromethyl)piperazin-2-one)

5-(Trifluoromethyl)piperazin-2-one 化学的及び物理的性質
名前と識別子
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- 5-(trifluoromethyl)piperazin-2-one
- 5-(Trifluoromethyl)piperazin-2-one
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- インチ: 1S/C5H7F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h3,9H,1-2H2,(H,10,11)
- InChIKey: RDLGOXUGHZUZCG-UHFFFAOYSA-N
- ほほえんだ: FC(C1CNC(CN1)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 41.1
5-(Trifluoromethyl)piperazin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-90877-0.5g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 0.5g |
$803.0 | 2025-02-21 | |
Enamine | EN300-90877-0.1g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 0.1g |
$355.0 | 2025-02-21 | |
Enamine | EN300-90877-0.25g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 0.25g |
$509.0 | 2025-02-21 | |
Enamine | EN300-90877-2.5g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 2.5g |
$2014.0 | 2025-02-21 | |
Enamine | EN300-90877-10.0g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 10.0g |
$4421.0 | 2025-02-21 | |
Enamine | EN300-90877-0.05g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 0.05g |
$238.0 | 2025-02-21 | |
Enamine | EN300-90877-1.0g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 1.0g |
$1029.0 | 2025-02-21 | |
Enamine | EN300-90877-5.0g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 5.0g |
$2981.0 | 2025-02-21 |
5-(Trifluoromethyl)piperazin-2-one 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
5-(Trifluoromethyl)piperazin-2-oneに関する追加情報
5-(Trifluoromethyl)piperazin-2-one (CAS No. 1279822-56-8): A Comprehensive Overview
5-(Trifluoromethyl)piperazin-2-one (CAS No. 1279822-56-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as TMP, is characterized by its unique structural features, including a piperazin-2-one core and a trifluoromethyl group, which contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 5-(Trifluoromethyl)piperazin-2-one consists of a six-membered piperazine ring with a ketone group at the 2-position and a trifluoromethyl substituent at the 5-position. The presence of the trifluoromethyl group imparts significant electronic and steric effects, enhancing the compound's stability and reactivity. These properties make it an attractive candidate for various chemical transformations and biological studies.
In recent years, 5-(Trifluoromethyl)piperazin-2-one has gained considerable attention due to its potential in the development of novel drugs. Research has shown that this compound exhibits promising activity in several therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. For instance, studies have demonstrated that derivatives of 5-(Trifluoromethyl)piperazin-2-one can modulate specific receptors and enzymes involved in these conditions, making them valuable leads for drug discovery.
The synthesis of 5-(Trifluoromethyl)piperazin-2-one has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 5-trifluoromethylpyrazole with an appropriate ketone or aldehyde, followed by cyclization to form the piperazin-2-one ring. These synthetic methods are highly reproducible and scalable, facilitating the production of large quantities of the compound for further research and development.
In addition to its potential as a drug candidate, 5-(Trifluoromethyl)piperazin-2-one is also used as a building block in the synthesis of more complex molecules. Its unique structural features make it an ideal starting material for the preparation of various functionalized derivatives, which can be tailored to specific biological targets. This versatility has led to its widespread use in combinatorial chemistry and high-throughput screening campaigns.
The biological activity of 5-(Trifluoromethyl)piperazin-2-one has been extensively investigated through in vitro and in vivo studies. Research has shown that this compound can effectively inhibit certain enzymes and receptors, such as protein kinases and G-protein coupled receptors (GPCRs). For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of 5-(Trifluoromethyl)piperazin-2-one exhibited potent anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) without affecting COX-1, thus minimizing side effects associated with non-selective COX inhibitors.
Furthermore, the pharmacokinetic properties of 5-(Trifluoromethyl)piperazin-2-one have been evaluated in preclinical models. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. Its high bioavailability and low toxicity further enhance its potential as a therapeutic agent.
In conclusion, 5-(Trifluoromethyl)piperazin-2-one (CAS No. 1279822-56-8) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel drugs targeting various diseases. Ongoing research continues to explore new derivatives and applications of this compound, contributing to advancements in drug discovery and therapeutic innovation.
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